

An In-Depth Technical Guide to Azido-PEG4-hydrazide (CAS 2170240-96-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG4-hydrazide

Cat. No.: B605857

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-hydrazide is a heterobifunctional crosslinker that is gaining prominence in the fields of bioconjugation, proteomics, and therapeutic development, including the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its molecular architecture, featuring a terminal azide group and a hydrazide moiety separated by a hydrophilic tetraethylene glycol (PEG4) spacer, enables a powerful dual-reactivity for orthogonal conjugation strategies. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its core applications, and visual representations of its reaction mechanisms and experimental workflows.

Core Properties and Specifications

Azido-PEG4-hydrazide is a versatile chemical tool designed for the precise and efficient linkage of biomolecules. The azide group serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). The hydrazide group selectively reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone bonds. The intervening PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.

Physicochemical Data

The following table summarizes the key quantitative data for **Azido-PEG4-hydrazide** and its common salt form. Data is aggregated from various chemical suppliers.

Property	Value	Source(s)
CAS Number	2170240-96-5	Multiple Suppliers
Molecular Formula	C ₁₁ H ₂₃ N ₅ O ₅	BroadPharm, ChemScene
Molecular Weight	305.33 g/mol	BroadPharm, ChemScene
Appearance	Colorless to off-white solid or colorless oil	Lumiprobe, Conju-Probe
Purity	≥95% to ≥98%	BroadPharm, ChemScene
Solubility	Soluble in DMSO, DMF, THF, Acetonitrile, CH ₂ Cl ₂	Lumiprobe, Conju-Probe
Storage Conditions	-20°C, protect from light	ChemScene, BroadPharm
Shipping Conditions	Ambient Temperature	BroadPharm

Note: Some suppliers offer this compound as an HCl salt, which may have a slightly different molecular weight and appearance.

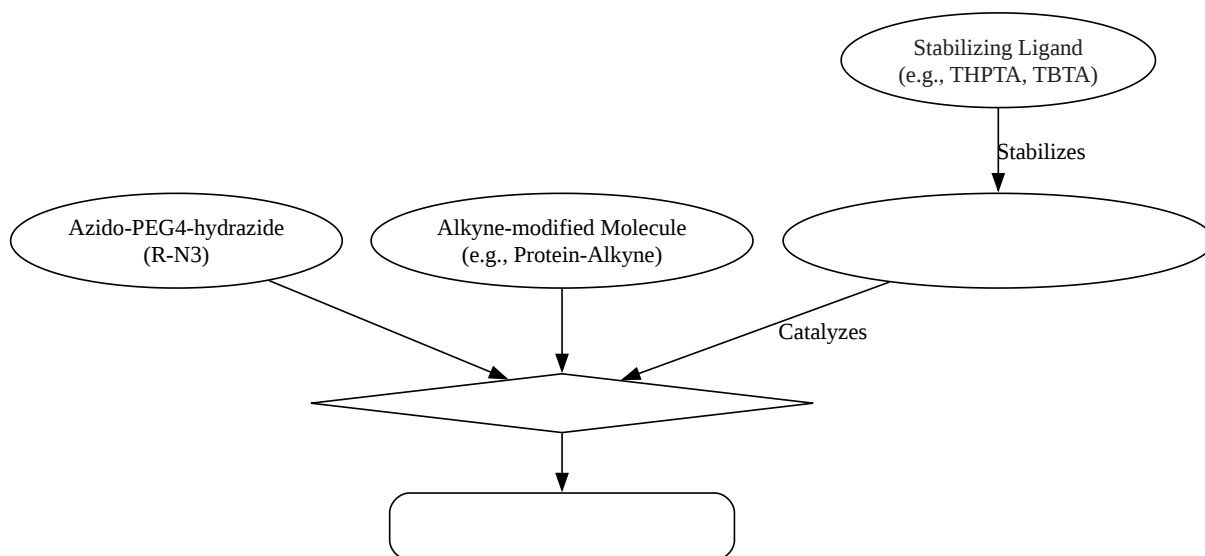
Key Applications and Reaction Mechanisms

The unique bifunctional nature of **Azido-PEG4-hydrazide** allows for two distinct and orthogonal conjugation strategies, which can be employed sequentially or independently.

- **Click Chemistry (Azide Functionality):** The azide group is highly stable and selectively reacts with terminal alkynes (in CuAAC) or strained cycloalkynes like DBCO or BCN (in SPAAC) to form a stable triazole linkage. This bioorthogonal reaction is highly efficient and can be performed in aqueous buffers, making it ideal for modifying sensitive biomolecules.
- **Hydrazone Ligation (Hydrazide Functionality):** The hydrazide group reacts with aldehydes or ketones to form a hydrazone bond. This reaction is particularly useful for targeting glycoproteins after periodate oxidation of their sugar moieties to generate aldehydes, or for reacting with proteins containing genetically encoded keto-amino acids. The reaction is

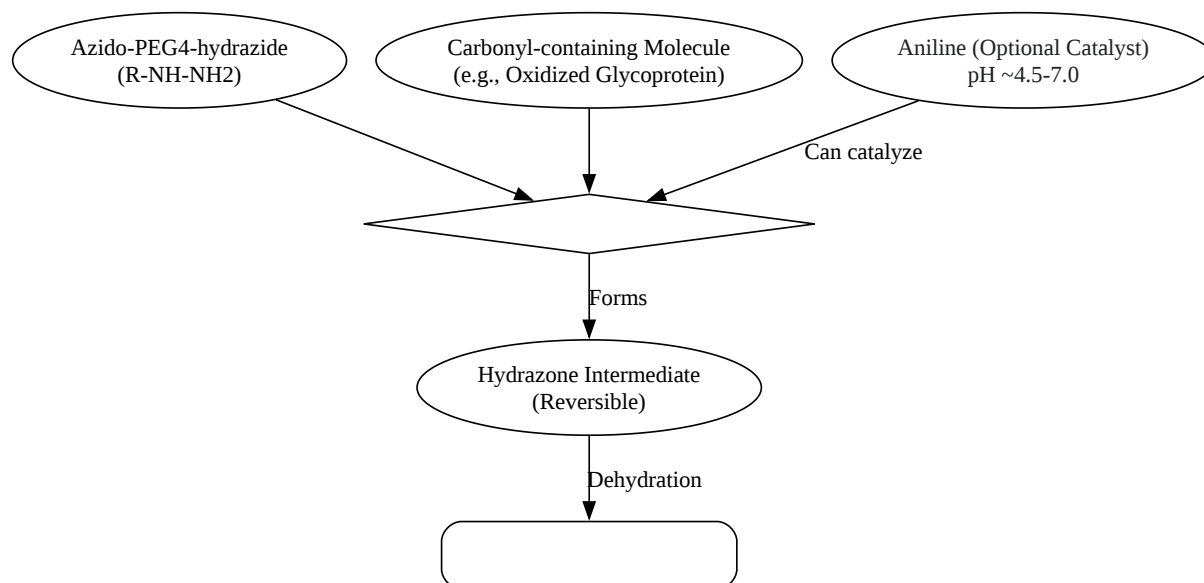
typically fastest at a slightly acidic pH (4.5-5.5) but can also proceed at neutral pH, sometimes with the aid of a catalyst like aniline.

Caption: General workflow for creating a bioconjugate.



[Click to download full resolution via product page](#)

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).



[Click to download full resolution via product page](#)

Caption: Hydrazone bond formation with a carbonyl group.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key reactions involving **Azido-PEG4-hydrazide**. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein with **Azido-PEG4-hydrazide**.

Materials:

- Alkyne-modified protein (e.g., 1-5 mg/mL in PBS, pH 7.4)
- **Azido-PEG4-hydrazide** (CAS 2170240-96-5)
- Anhydrous Dimethylsulfoxide (DMSO)
- Copper(II) Sulfate (CuSO_4) solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
- Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Desalting column (e.g., PD-10 or spin column with appropriate MWCO)

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Azido-PEG4-hydrazide** in anhydrous DMSO.
 - Freshly prepare the Sodium Ascorbate solution.
- Catalyst Premix: In a microcentrifuge tube, mix the CuSO_4 and THPTA solutions in a 1:5 molar ratio (e.g., 2.5 μL of 20 mM CuSO_4 and 5.0 μL of 50 mM THPTA). Let it stand for 2-3 minutes to allow the complex to form.
- Conjugation Reaction:
 - In a separate tube, add the alkyne-modified protein solution.
 - Add a 10- to 20-fold molar excess of the **Azido-PEG4-hydrazide** stock solution to the protein. Mix gently.
 - To initiate the reaction, add the CuSO_4 /THPTA premix to the protein-linker mixture. The final concentration of copper is typically between 50-250 μM .

- Finally, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle end-over-end mixing is recommended.
- Purification: Remove excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein fractions as monitored by absorbance at 280 nm.
- Characterization: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry (to confirm mass shift), and HPLC to determine purity and conjugation efficiency.

Protocol 2: Aniline-Catalyzed Hydrazone Ligation

This protocol describes the labeling of an aldehyde-containing peptide or protein with **Azido-PEG4-hydrazide**.

Materials:

- Aldehyde-containing biomolecule (e.g., 1 mM stock solution in water or appropriate buffer)
- **Azido-PEG4-hydrazide** (CAS 2170240-96-5)
- Aniline (e.g., 1 M stock solution in DMSO)
- Sodium phosphate buffer (0.1 M, pH 7.0) or Acetate buffer (0.1 M, pH 5.5)
- Size-Exclusion Chromatography (SEC) or Dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Azido-PEG4-hydrazide** in water or buffer.
- Reaction Setup:

- In a microcentrifuge tube, dilute the aldehyde-containing biomolecule to the desired final concentration (e.g., 100 μ M) in the chosen reaction buffer.
- Add **Azido-PEG4-hydrazide** stock solution to achieve a 1.5- to 5-fold molar excess over the biomolecule.
- Catalysis (Optional but Recommended):
 - Add aniline stock solution to the reaction mixture to a final concentration of 10-20 mM. Aniline significantly accelerates the rate of hydrazone formation at neutral pH.
- Incubation: Incubate the reaction at room temperature for 2-4 hours. The reaction can be monitored by LC-MS to track the formation of the desired product. For reactions at lower pH (4.5-5.5), catalysis may not be necessary, and incubation times may vary.
- Purification: Purify the resulting azide-functionalized conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and aniline.
- Characterization: Confirm the successful conjugation via mass spectrometry. The resulting product now contains a terminal azide group, which can be used for subsequent click chemistry reactions as described in Protocol 1.

Conclusion

Azido-PEG4-hydrazide (CAS 2170240-96-5) is a powerful and versatile heterobifunctional linker that provides researchers with a robust toolkit for advanced bioconjugation. Its dual orthogonal reactivity, combined with the beneficial properties of the PEG4 spacer, makes it an ideal choice for constructing complex biomolecular architectures, from fluorescently labeled proteins for imaging to sophisticated antibody-drug conjugates for targeted therapy. By understanding its core properties and employing optimized reaction protocols, scientists and drug developers can effectively leverage this reagent to advance their research and development goals.

- To cite this document: BenchChem. [An In-Depth Technical Guide to Azido-PEG4-hydrazide (CAS 2170240-96-5)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605857#azido-peg4-hydrazide-cas-number-2170240-96-5\]](https://www.benchchem.com/product/b605857#azido-peg4-hydrazide-cas-number-2170240-96-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com